molecular formula C23H22O11 B14161756 kaempferol-3-O-(4-O-acetyl-alpha-L-rhamnopyranoside) CAS No. 135618-17-6

kaempferol-3-O-(4-O-acetyl-alpha-L-rhamnopyranoside)

Cat. No.: B14161756
CAS No.: 135618-17-6
M. Wt: 474.4 g/mol
InChI Key: AGQLGMXLTFMOAP-OEHKQELHSA-N
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Description

Kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) is a flavonoid glycoside derived from kaempferol, a naturally occurring polyphenol found in various fruits and vegetables. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) typically involves the extraction of kaempferol from plant sources followed by glycosylation. The leaves of plants like Pithecellobium dulce are extracted with methanol and fractionated with different solvents. The isolation of the compound is carried out by column chromatography from the ethyl acetate fraction .

Industrial Production Methods

Industrial production methods for kaempferol derivatives often involve large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of biotechnological approaches, including microbial fermentation, is also being explored to enhance the yield and purity of these compounds .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Glycosylation reactions often require catalysts like Lewis acids to facilitate the attachment of sugar moieties to the kaempferol backbone .

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives of kaempferol, each with unique pharmacological properties. These derivatives are often more soluble and bioavailable than the parent compound .

Comparison with Similar Compounds

Kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol derivatives. Similar compounds include:

These compounds share a common kaempferol backbone but differ in their glycosylation patterns, which influence their pharmacokinetics and biological activities.

Properties

CAS No.

135618-17-6

Molecular Formula

C23H22O11

Molecular Weight

474.4 g/mol

IUPAC Name

[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C23H22O11/c1-9-20(32-10(2)24)18(29)19(30)23(31-9)34-22-17(28)16-14(27)7-13(26)8-15(16)33-21(22)11-3-5-12(25)6-4-11/h3-9,18-20,23,25-27,29-30H,1-2H3/t9-,18-,19+,20-,23-/m0/s1

InChI Key

AGQLGMXLTFMOAP-OEHKQELHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)C

Origin of Product

United States

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